Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
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Overview
Description
Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound features a tert-butyl ester group, a chloropyrazine moiety, and a spirocyclic framework that includes both oxygen and nitrogen atoms. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps:
Formation of the Pyrazine Ring: The chloropyrazine moiety can be synthesized through the reaction of appropriate precursors such as 2-chloropyrazine with suitable reagents under controlled conditions.
Spirocyclic Framework Construction: The spirocyclic structure is often constructed via cyclization reactions involving intermediates that contain both oxygen and nitrogen atoms. This can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms within the spirocyclic framework.
Reduction: Reduction reactions can target the chloropyrazine moiety, potentially converting the chlorine atom to other functional groups.
Substitution: The chloropyrazine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, reduction could produce amines, and substitution could result in various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of heterocyclic compounds.
Biology
Biologically, this compound is of interest due to its potential interactions with biological macromolecules. Its spirocyclic structure may allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure could confer specific biological activities, such as antimicrobial, antiviral, or anticancer properties.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The chloropyrazine moiety may also play a role in its biological activity by participating in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
Compared to these similar compounds, tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is unique due to the presence of the chloropyrazine moiety. This adds a distinct set of chemical properties and potential biological activities, making it a compound of particular interest in various fields of research.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in scientific and industrial contexts.
Properties
IUPAC Name |
tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-15(2,3)24-14(22)21-6-7-23-16(11-21)4-5-20(10-16)13-9-18-8-12(17)19-13/h8-9H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVZRIREPAKGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCN(C2)C3=CN=CC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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